N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes benzyl, chlorophenyl, methyl, and methylsulfonyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Benzyl Intermediate: This step involves the reaction of benzyl chloride with an appropriate amine to form a benzylamine intermediate.
Introduction of the Chlorophenyl Group: The benzylamine intermediate is then reacted with 5-chloro-2-methylphenyl isocyanate to introduce the chlorophenyl group.
Methylation: The resulting compound undergoes methylation using methyl iodide or a similar methylating agent.
Sulfonylation: Finally, the compound is sulfonylated using methylsulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N~2~-(2-chlorophenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
- N-benzyl-N~2~-(4-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-benzyl-N~2~-(5-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 5-chloro-2-methylphenyl group, in particular, may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-9-10-16(19)11-17(14)21(25(3,23)24)13-18(22)20(2)12-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIROZSGZVMMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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